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2-Octanethiol

Cat. No.: B1583070
CAS No.: 3001-66-9
M. Wt: 146.3 g/mol
InChI Key: BZXFEMZFRLXGCY-UHFFFAOYSA-N
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Description

Definition and Chemical Classification

2-Octanethiol is an organosulfur compound with the chemical formula C8H18S. nist.govnist.gov It is classified as a thiol, which is the sulfur analog of an alcohol. wikipedia.orglibretexts.org

Thiol Group (-SH) and Octane (B31449) Chain Structure

The defining feature of this compound is its functional group, the thiol group (-SH), also known as a sulfhydryl group. wikipedia.orgsigmaaldrich.com This group consists of a sulfur atom bonded to a hydrogen atom. The sulfur atom in the thiol group is attached to the second carbon atom of an eight-carbon chain, known as an octane chain. solubilityofthings.comstenutz.eu This specific placement of the thiol group distinguishes it from other isomers of octanethiol. The long octane chain is a non-polar hydrocarbon, which influences the compound's solubility and physical properties. solubilityofthings.com

Isomeric Considerations (e.g., 1-Octanethiol (B94742) vs. This compound)

Isomers are molecules that have the same molecular formula but a different arrangement of atoms. In the case of octanethiols, the position of the thiol group along the octane chain determines the specific isomer. This compound has the thiol group on the second carbon atom, whereas its more commonly studied isomer, 1-Octanethiol, has the thiol group at the terminal position (the first carbon atom). stenutz.euwikipedia.org This difference in the location of the -SH group leads to variations in their physical and chemical properties, such as boiling point and reactivity. For instance, the placement of the functional group can affect steric hindrance and the electronic environment of the sulfur atom, thereby influencing how each isomer interacts in chemical reactions and self-assembly processes. nist.gov

Table 1: Comparison of this compound and 1-Octanethiol

Property This compound 1-Octanethiol
CAS Number 3001-66-9 nist.govnist.gov 111-88-6 wikipedia.orgstenutz.eu
Molecular Formula C8H18S nist.govnist.gov C8H18S wikipedia.orgstenutz.eu
Boiling Point 186 °C stenutz.eu 197–200 °C wikipedia.org
Melting Point -79 °C stenutz.eu -49 °C wikipedia.org
Density 0.837 g/mL stenutz.eu 0.843 g/mL wikipedia.org

| Synonyms | octane-2-thiol, 2-Octylthiol nist.govchemeo.com | n-Octyl mercaptan, 1-Mercaptooctane wikipedia.orgguidechem.com |

This table is interactive. You can sort and filter the data.

Significance and Research Context of Thiols

Thiols as a class of compounds are of paramount importance in both biological systems and synthetic chemistry due to the unique reactivity of the sulfhydryl group. creative-proteomics.comias.ac.in

Roles in Biochemistry and Physiological Processes

In biochemistry, the thiol group is a key functional component of the amino acid cysteine. wikipedia.orgresearchgate.net These cysteine residues in proteins are crucial for a variety of functions. They can form disulfide bonds (-S-S-), which are important for stabilizing the tertiary and quaternary structures of proteins. creative-proteomics.com Thiol-containing molecules like glutathione (B108866) are major antioxidants in the body, protecting cells from damage caused by reactive oxygen species. creative-proteomics.comresearchgate.net Thiols are also involved in cellular signaling, enzyme catalysis, and maintaining the cellular redox balance. creative-proteomics.comresearchgate.netconicet.gov.ar Their ability to bind to metal ions is another critical role in biological systems. creative-proteomics.com

Versatility in Synthetic Chemistry

The thiol group is a versatile functional group in organic synthesis. ias.ac.in Thiols can be readily oxidized to form disulfides, a reversible reaction that is a cornerstone of many biological processes and has applications in polymer chemistry. wikipedia.orglibretexts.org They can also be oxidized to more highly oxidized sulfur species like sulfonic acids. wikipedia.org The nucleophilic nature of the thiol group allows it to participate in a wide range of reactions, making thiols valuable building blocks for creating more complex molecules. solubilityofthings.com This reactivity is harnessed in "thiol-click" chemistry, which involves highly efficient and specific reactions under mild conditions, and has been widely applied in polymer synthesis and modification. rsc.org

Overview of Research Areas for this compound

Research on this compound, while less extensive than for its 1-isomer, spans several important areas. One of the primary applications is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. These organized molecular layers are of great interest in nanotechnology for applications such as creating patterned surfaces, modifying surface wettability, and in the development of nanosensors and molecular electronics. nih.govacs.org In synthetic chemistry, this compound serves as a reagent and an intermediate for the synthesis of other organic compounds. solubilityofthings.com Furthermore, due to its characteristic strong odor, it is of interest in studies related to olfaction. solubilityofthings.com The compound is also relevant in fuel chemistry, where it has been studied in the context of odorizing natural gas. solubilityofthings.com

Chemical Synthesis and Reaction Mechanisms

The synthesis of this compound is a subject of interest in organic chemistry, with various methods developed for its preparation. One common approach involves the multi-step synthesis from (S)-(+)-octanol. scribd.com This process typically proceeds through tosylate and iodide intermediates. scribd.com The conversion of alcohols to thiols can also be achieved via the Mitsunobu reaction, which utilizes thioacetic acid as a sulfur source, followed by reduction with lithium aluminum hydride. kyushu-u.ac.jp Another synthetic route involves the treatment of dihaloalkanes with sodium trithiocarbonate. kyushu-u.ac.jp

The reaction mechanisms involved in these syntheses are fundamental to understanding the formation of this compound. For instance, the synthesis from (S)-(+)-octanol involves SN2 reactions, which are characterized by an inversion of stereochemistry, a concept famously demonstrated by the Walden inversion. scribd.com The choice of leaving groups, such as tosylates, and the nucleophilicity of reagents like iodides are crucial factors in these reaction sequences. scribd.com Furthermore, the oxidative dimerization of thiols, including this compound, to form disulfides can be achieved through methods like photocatalytic or electrochemical activation, as well as biphasic reaction protocols using reagents like iodine and hydrogen peroxide. uva.nl

Synthesis Method Starting Material Key Reagents/Intermediates Reaction Type
Multi-step synthesis(S)-(+)-octanolTosyl chloride, NaI, Na₂SSₙ2
Mitsunobu reactionAlcoholsThioacetic acid, Lithium aluminum hydrideNucleophilic substitution
Dihaloalkane reactionDihaloalkanesSodium trithiocarbonateNucleophilic substitution
Oxidative DimerizationThis compoundIodine, Hydrogen PeroxideOxidation

Surface Science and Self-Assembled Monolayers (SAMs)

This compound, as an alkanethiol, plays a crucial role in the field of surface science, particularly in the formation of self-assembled monolayers (SAMs) on noble metal surfaces like gold. aip.orgsigmaaldrich.com These monolayers form spontaneously when a gold substrate is exposed to a solution of the alkanethiol. sigmaaldrich.com The sulfur headgroup of this compound has a strong affinity for gold, forming a stable, semi-covalent bond. sigmaaldrich.com The alkyl chains then align and pack, driven by van der Waals interactions, to create a highly ordered, crystalline-like layer. sigmaaldrich.com

The structure of these SAMs has been extensively studied using techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM). aip.orgacs.org On Au(111) surfaces, octanethiol SAMs can form various ordered structures, such as the (√3 × √3)R30° and c(4 × 2) domains. sigmaaldrich.comacs.org The final structure can be influenced by factors like the solvent used during formation, temperature, and subsequent annealing processes. acs.orgresearchgate.net For instance, thermal annealing can induce structural transitions from mixed phases to a more uniform, loosely packed phase. acs.org

The reactivity of these SAMs has also been investigated. Studies have shown that exposing an octanethiol SAM to atomic chlorine primarily leads to the formation of new defects in the monolayer, while high doses can cause a near-complete loss of surface order. aip.org This is in contrast to reactions with atomic hydrogen, which can lead to the complete erosion of the monolayer. aip.org The study of binary SAMs, where this compound is mixed with other organothiols like 1-naphthalenethiol (B1663976), provides insights into the two-dimensional mixing behavior of different molecules on a surface. holycross.eduacs.org

SAM Property Description Influencing Factors
Formation Spontaneous adsorption of this compound onto a gold surface.Alkanethiol concentration, solvent, temperature. sigmaaldrich.comresearchgate.net
Structure Ordered domains such as (√3 × √3)R30° and c(4 × 2). sigmaaldrich.comacs.orgAnnealing, solvent properties. acs.orgresearchgate.net
Reactivity Susceptible to reaction with atomic species like chlorine and hydrogen. aip.orgType of reactive species, dosage. aip.org
Binary Systems Forms mixed monolayers with other thiols, showing complex mixing behavior. holycross.eduacs.orgDeposition sequence, molecular interactions. holycross.eduacs.org

Polymer Chemistry and Materials Science

In the realm of polymer chemistry and materials science, this compound is utilized in various synthetic and modification processes. It can act as a chain transfer agent in polymerization reactions, controlling the molecular weight of the resulting polymers. nih.gov A notable application is in the synthesis of ultrahigh molecular weight poly(methyl methacrylate) (PMMA), where this compound, in combination with a palladium carboxylate, acts as an efficient initiator. nih.gov In this process, the 1-octanethiol reduces the palladium salt to form palladium nanoparticles, and the subsequent adsorption of the thiol onto the nanoparticles generates thiyl radicals that initiate the polymerization of methyl methacrylate (B99206) (MMA). nih.gov

This compound also participates in thiol-ene "click" chemistry, a set of highly efficient and versatile reactions for polymer and materials synthesis. researchgate.net These reactions involve the addition of a thiol across a double bond (ene) and can be initiated by light (photoinitiation) or a base. researchgate.net This chemistry allows for the creation of well-defined polymer architectures and the functionalization of materials. researchgate.net

Furthermore, the thiol-thioester exchange is another dynamic covalent reaction where this compound finds application. rsc.org This exchange is particularly relevant in the development of dynamic materials, where the reversibility of the bond allows for properties like self-healing or adaptability. The equilibrium of this exchange is influenced by the acidity (pKa) of the participating thiols and the polarity of the solvent. rsc.org

Application Area Role of this compound Key Associated Concepts
Polymer Synthesis Initiator component for polymerization. nih.govUltrahigh molecular weight PMMA, palladium nanoparticles, thiyl radicals. nih.gov
Thiol-ene Chemistry Reactant in "click" reactions for polymer synthesis and modification. researchgate.netPhotoinitiation, base catalysis, polymer functionalization. researchgate.net
Dynamic Materials Participant in thiol-thioester exchange reactions. rsc.orgDynamic covalent chemistry, self-healing materials, pKa dependence. rsc.org

Environmental Chemistry and Ecotoxicology

The study of this compound extends to environmental chemistry and ecotoxicology, which focus on the source, transport, transformation, and ecological effects of chemicals in the environment. ucr.edukeaipublishing.com Research in this area investigates the biogeochemical cycling of such compounds in various environmental compartments, including water, soil, and air. ucr.educanberra.edu.au

Ecotoxicological studies aim to understand the impacts of chemicals on organisms and ecosystems. ucr.edu This includes assessing the bioavailability, bioaccumulation, and toxic effects of substances like this compound. keaipublishing.com While specific ecotoxicological data for this compound is not extensively detailed in the provided context, the general framework of the discipline involves evaluating biological responses and identifying biomarkers of exposure and effect. keaipublishing.com The development of methods for ecotoxicological evaluation and environmental remediation strategies are also key components of this field. keaipublishing.com

Research Area Focus Key Methodologies
Environmental Chemistry Source, transport, transformation, and fate of pollutants. ucr.edukeaipublishing.comTrace chemical measurements, chemical speciation analysis. canberra.edu.au
Ecotoxicology Biological and toxic effects on organisms and ecosystems. ucr.eduBioassays, biomarker analysis, assessment of bioavailability and bioaccumulation. keaipublishing.com
Environmental Remediation Developing technologies to mitigate human-induced environmental damage. keaipublishing.comScience-based information for sustainable ecosystem management. keaipublishing.com

Advanced Analytical Methodologies

A variety of advanced analytical techniques are employed to study this compound and its interactions. Gas chromatography, particularly with a sulfur-specific flame photometric detector (FPD), is a standard method for the analysis of this compound in air samples. nih.gov

For surface analysis of SAMs, scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) are indispensable. acs.org STM provides real-space images of the monolayer structure at the atomic and molecular level, revealing details about packing and defects. aip.orgacs.orgacs.org XPS is used for elemental analysis and to determine the chemical state of the atoms on the surface, which can indicate, for example, the oxidation of the thiol. acs.org

Spectroscopic techniques such as UV-Vis spectroscopy are used to characterize nanoparticles functionalized with this compound. researchgate.net Other techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy, electrospray ionization mass spectroscopy (ESI-MS), and size exclusion chromatography (SEC) are crucial for characterizing polymers synthesized using this compound. nih.gov

Analytical Technique Application for this compound Information Obtained
Gas Chromatography (GC-FPD) Analysis in air samples. nih.govConcentration and detection. nih.gov
Scanning Tunneling Microscopy (STM) Surface imaging of SAMs. aip.orgacs.orgacs.orgMolecular packing, domain structure, defects. aip.orgacs.orgacs.org
X-ray Photoelectron Spectroscopy (XPS) Elemental and chemical state analysis of surfaces. acs.orgnih.govSurface composition, oxidation states. acs.orgnih.gov
UV-Vis Spectroscopy Characterization of functionalized nanoparticles. researchgate.netOptical properties. researchgate.net
NMR, ESI-MS, SEC Characterization of polymers. nih.govPolymer structure, molecular weight, and distribution. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental studies of this compound. openaccessjournals.com This field uses computational methods to understand and predict chemical phenomena, including molecular structures, reaction mechanisms, and properties. openaccessjournals.com

Theoretical studies can be used to model the formation and structure of this compound SAMs on surfaces, providing insights into the energetic factors that drive the self-assembly process. openaccessjournals.com Computational models can also help to elucidate the mechanisms of reactions involving this compound, such as its role in polymerization or its interaction with other molecules. openaccessjournals.com For instance, density functional theory (DFT) and other ab initio methods can be used to calculate electronic structures and predict reactivity. openaccessjournals.com In the context of materials science, computational studies can investigate electron transport in nanoscale devices that incorporate this compound. diva-portal.org

Computational Approach Application to this compound Insights Gained
Molecular Modeling Simulating the structure and dynamics of SAMs. openaccessjournals.comUnderstanding self-assembly and surface packing.
Quantum Chemical Methods (DFT, ab initio) Elucidating reaction mechanisms and electronic properties. openaccessjournals.comPredicting reactivity and spectroscopic properties.
Electron Transport Calculations Investigating the role of this compound in nanoscale electronic devices. diva-portal.orgUnderstanding conductivity and device performance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18S B1583070 2-Octanethiol CAS No. 3001-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octane-2-thiol
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InChI

InChI=1S/C8H18S/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
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InChI Key

BZXFEMZFRLXGCY-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)S
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Molecular Formula

C8H18S
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DSSTOX Substance ID

DTXSID70871002
Record name 2-Octanethiol
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Molecular Weight

146.30 g/mol
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CAS No.

3001-66-9, 25265-79-6
Record name 2-Octanethiol
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Synthetic Methodologies and Reaction Mechanisms for 2 Octanethiol

Established Synthetic Pathways

Synthesis from Octanol Precursors

A primary and well-documented method for the synthesis of thiols involves the conversion of alcohol precursors. This transformation is typically a two-step process where the hydroxyl group is first converted into a good leaving group, which is subsequently displaced by a sulfur nucleophile.

The synthesis of an enantiomerically specific thiol such as (S)-2-Octanethiol necessitates a stereocontrolled approach, often starting from a chiral alcohol precursor like (S)-(+)-2-Octanol. A common strategy involves the activation of the alcohol's hydroxyl group, followed by a nucleophilic substitution with a sulfur-containing reagent.

One established method for such transformations that proceeds with an inversion of configuration is the Mitsunobu reaction. google.com However, a more classical and widely used approach involves the conversion of the alcohol to a tosylate, followed by an SN2 reaction. It is important to note that a standard SN2 reaction on a chiral center results in an inversion of stereochemistry. Therefore, to obtain (S)-2-Octanethiol, one would need to start with (R)-(-)-2-Octanol. Conversely, starting with (S)-(+)-2-Octanol and employing a standard SN2 displacement of a tosylate would yield (R)-(-)-2-Octanethiol.

Tosylation: (R)-(-)-2-Octanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The base neutralizes the HCl byproduct. This step converts the hydroxyl group into a tosylate group, which is an excellent leaving group, with retention of configuration at the chiral center.

Nucleophilic Substitution: The resulting (R)-2-octyl tosylate is then treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thioacetate (B1230152) followed by hydrolysis. This step proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group. This backside attack leads to an inversion of the stereochemical configuration, resulting in the formation of (S)-2-Octanethiol.

The conversion of an alcohol to a thiol requires the activation of the hydroxyl group, as it is a poor leaving group. This is achieved by converting it into a better leaving group, such as a tosylate or a halide (e.g., iodide).

Tosylates: As described above, p-toluenesulfonyl chloride is used to form a tosylate ester. The tosylate anion is a very stable species due to resonance delocalization of the negative charge over the sulfonyl group, making it an excellent leaving group and facilitating nucleophilic substitution. thieme-connect.de

Iodides: Alternatively, the alcohol can be converted into an alkyl iodide. This can be accomplished using reagents like phosphorus triiodide (PI₃) or a combination of triphenylphosphine, iodine, and imidazole. The iodide ion is also a good leaving group, allowing for its displacement by a sulfur nucleophile.

In both cases, the intermediate (alkyl tosylate or alkyl iodide) is a crucial component of the synthesis, as it renders the carbon atom susceptible to nucleophilic attack by the chosen sulfur source. The choice between using a tosylate or a halide intermediate may depend on factors such as the specific substrate, desired reaction conditions, and the nucleophile being used.

Thiol Synthesis via Hydrogen Sulfide (B99878) Reactions

The direct addition of hydrogen sulfide (H₂S) across the double bond of an alkene is a commercially significant method for the synthesis of thiols. nih.gov The regioselectivity of this addition is dependent on the reaction conditions. For the synthesis of 2-octanethiol, the reaction would typically start from an octene isomer, such as 1-octene (B94956) or 2-octene.

The acid-catalyzed addition of H₂S to an alkene follows Markovnikov's rule. This means that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the sulfhydryl group (-SH) adds to the more substituted carbon. Therefore, the reaction of 1-octene with H₂S in the presence of an acid catalyst will yield this compound.

Various acid catalysts can be employed to facilitate the hydrothiolation of alkenes with hydrogen sulfide. These include both Brønsted acids and Lewis acids. Lewis acids are particularly effective in activating the alkene towards nucleophilic attack by H₂S. google.com

The mechanism involves the protonation of the alkene by the acid catalyst (or coordination to the Lewis acid) to form a carbocation intermediate. For 1-octene, this results in the formation of a more stable secondary carbocation at the C2 position. This carbocation is then attacked by hydrogen sulfide, acting as a nucleophile. A subsequent deprotonation step yields the final product, this compound.

A variety of Lewis acids can be used, often supported on solid materials to facilitate catalyst recovery and reuse. Examples of such catalysts include metal oxides like molybdenum oxide and cobalt oxide, as well as phosphotungstic acid, deposited on carriers such as alumina, silica, or activated carbon. google.com

Table 1: Examples of Lewis Acid Catalysts for Alkene Hydrothiolation

Catalyst System Support Material
Molybdenum Oxide Alumina, Silica
Cobalt Oxide Alumina, Zirconia
Cobalt Molybdate Activated Carbon

This table presents examples of catalyst systems that can be used for the acid-catalyzed addition of hydrogen sulfide to alkenes.

Synthesis using Elemental Sulfur, Hydrogen, and Alkenes

The synthesis of thiols directly from elemental sulfur, hydrogen, and an alkene in a single step is not a commonly reported or straightforward industrial process. Elemental sulfur exists as a stable eight-membered ring (S₈), which requires significant energy to break. rsc.org However, methods exist that utilize elemental sulfur as the sulfur source to produce thiols, often through multi-step procedures or via the generation of reactive sulfur species.

One established laboratory method involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li), with elemental sulfur. thieme-connect.de The organometallic reagent first needs to be prepared from an alkyl halide. To apply this to an alkene precursor, the alkene would first need to be converted to an alkyl halide, for example, through hydrohalogenation.

The reaction sequence starting from 2-octene would be:

Hydrohalogenation: 2-octene is reacted with a hydrogen halide (e.g., HBr) to form 2-bromooctane (B146060).

Formation of Grignard Reagent: 2-bromooctane is then reacted with magnesium metal in an ether solvent to form the Grignard reagent, 2-octylmagnesium bromide.

Reaction with Sulfur: The Grignard reagent is then added to a suspension of elemental sulfur. The organometallic compound attacks the S₈ ring, leading to the formation of a magnesium thiolate.

Protonolysis: The final step is the addition of a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the thiolate and yield this compound.

While this pathway uses elemental sulfur, it is not a direct reaction with the alkene and hydrogen. Direct thermal reactions between alkanes and H₂S at high pressures can lead to thiol formation, but these conditions are harsh and may lack selectivity. researchgate.net Another approach involves the reaction of alkenes with sulfur in the presence of an amine, which can lead to the formation of polysulfides that can subsequently be reduced to thiols. rsc.orgrsc.org

Heterogeneous Cobalt Catalysts

Heterogeneous cobalt catalysts are integral to various organic syntheses, including reactions pertinent to the formation of carbon-sulfur bonds. mdpi.comresearchgate.net These catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, contributing to more sustainable and cost-effective chemical processes. mdpi.com In the context of thiol synthesis, cobalt catalysts can facilitate hydrothiolation reactions, which involve the addition of a thiol to an unsaturated bond.

While specific literature detailing the synthesis of this compound using heterogeneous cobalt catalysts is not extensively documented, the general mechanism for cobalt-catalyzed reactions can provide insight. Cobalt complexes, often in lower oxidation states like Co(I), are typically the active catalytic species. nih.gov The catalytic cycle may involve the coordination of reactants to the cobalt center, followed by migratory insertion or other bond-forming steps, and finally, reductive elimination to release the product and regenerate the catalyst. nih.govprinceton.edu The efficiency and selectivity of these catalysts can be tuned by altering their composition, structure, and surface characteristics. mdpi.com Cobalt-based systems are recognized for their role in hydroformylation, Pauson-Khand, and cycloaddition reactions. researchgate.net

Research into efficient and environmentally friendly oxygenation of alcohols to aldehydes, esters, and nitriles has been conducted using heterogeneous cobalt catalysts, demonstrating their versatility in organic transformations. researchgate.net However, the direct application and detailed mechanistic studies for the specific synthesis of this compound via this catalytic method require further investigation.

Novel Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for preparing sulfur-containing compounds, emphasizing efficiency and sustainability. These approaches often aim to reduce solvent use, simplify purification processes, and enhance control over product formation.

Solvent-less Solid State Synthesis of Metal Thiolates

A notable innovation is the use of solvent-free, solid-state grinding for the synthesis of metal and metal sulfide nanocrystals from metal thiolate precursors. researchgate.net This mechanochemical approach is considered a green chemistry technique as it minimizes or eliminates the need for solvents. researchgate.netrsc.org The process typically involves the simple grinding of a metal thiolate with a reducing agent or a sulfur source under ambient conditions. researchgate.net Metal thiolates are ideal precursors as they inherently contain the inorganic metal component and the organic thiol shell. researchgate.net This method has been successfully applied to produce a variety of materials, including those derived from gold, silver, lead, and cadmium. researchgate.net

Gold(I) Thiolates

Gold(I) thiolates are key precursors in the synthesis of gold nanoparticles. acs.org The reaction between a gold(III) source, such as tetrachloroauric acid (HAuCl₄), and an alkanethiol like this compound leads to the formation of Au(I)-thiolate complexes. acs.orgresearchgate.net This reduction of Au(III) to Au(I) is a critical step.

In a solvent-less approach, pre-formed gold thiolates can be ground with a reducing agent like sodium borohydride (B1222165) to produce gold nanocrystals. researchgate.net This solid-state reaction offers a simple and convenient route to organic-capped gold nanoparticles that are readily dispersible in nonpolar solvents. researchgate.net The formation of the gold-thiol bond in these complexes is a well-established principle used in various synthetic methods, including the widely known Brust-Schiffrin two-phase synthesis. units.itnih.govrsc.org

Table 1: Parameters in Gold Thiolate Chemistry

Parameter Description Source
Precursors HAuCl₄, Alkanethiols (e.g., Octanethiol) acs.orgresearchgate.net
Key Intermediate Au(I)-thiolate complex acs.org
Solid-State Method Grinding of Au(I) thiolate with NaBH₄ researchgate.net
Product Monolayer-protected gold nanocrystals researchgate.net
Silver Thiolates

Similar to gold, silver thiolates serve as effective precursors for the synthesis of silver nanoparticles. The interaction between silver ions (from a salt like silver nitrate, AgNO₃) and thiol groups leads to the formation of silver thiolates. nih.govnih.gov

A solvent-less, solid-state grinding method can be employed for the synthesis of silver nanocrystals. researchgate.net This involves the direct grinding of a silver thiolate with sodium borohydride. researchgate.net The resulting product consists of monolayer-protected silver nanocrystals that can be dispersed in nonpolar organic solvents. researchgate.net Investigating the intermediate stages of such reactions reveals the formation of silver thiolate complexes, which can be monitored using spectroscopic techniques. nih.govresearchgate.net This green synthetic route avoids the complexities of solution-based methods and simplifies product purification. researchgate.netnih.gov

Lead(II) Thiolates

Lead(II) thiolates are utilized as precursors for synthesizing lead sulfide (PbS) nanocrystals. researchgate.net The synthesis of lead(II) complexes with thiolate ligands has been explored, forming the basis for these materials. researchgate.net

In a solvent-free, solid-state approach, lead thiolates can be ground with a sulfur source, such as octyl dithiocarbamic acid, to yield uniform-sized PbS semiconducting nanocrystals. researchgate.net This method is particularly advantageous for producing very small (sub-3 nm) nanocrystals, which can be challenging to obtain through conventional high-temperature solution routes. researchgate.net The resulting PbS nanocrystals are capped with organic molecules from the precursors, allowing them to be easily dispersed in nonpolar solvents. researchgate.net

Cadmium(II) Thiolates

Cadmium(II) thiolates are precursors for the synthesis of cadmium sulfide (CdS) nanocrystals. researchgate.net The formation of complexes between cadmium(II) and ligands containing sulfur is a known area of coordination chemistry. researchgate.netsemanticscholar.orgnih.gov

Following the solvent-less solid-state methodology, cadmium thiolates can be ground with a suitable sulfur source to produce CdS nanocrystals. researchgate.net This mechanochemical process provides a straightforward route to uniform, dispersible semiconducting nanocrystals. researchgate.net The properties of the final CdS material can be influenced by the nature of the thiolate precursor and the specific reaction conditions employed during the solid-state synthesis.

Table 2: Summary of Solvent-less Synthesis for Metal Sulfide Nanocrystals

Metal Sulfide Metal Thiolate Precursor Reagent for Grinding Source
PbS Lead(II) Thiolate Octyl dithiocarbamic acid researchgate.net
CdS Cadmium(II) Thiolate Octyl dithiocarbamic acid researchgate.net

Mechanistic Investigations of this compound Reactions

The oxidation of thiols to disulfides is a fundamental transformation, and recent studies have identified two-dimensional molybdenum disulfide (2H-MoS₂) nanosheets as an effective catalyst for this reaction. When this compound (or its isomer, 1-octanethiol) is exposed to exfoliated 2H-MoS₂ nanosheets, it undergoes catalytic oxidation to form the corresponding disulfide, dioctyl disulfide. nih.govorganic-chemistry.orgmdpi.com

This catalytic process is notable because it does not require atmospheric oxygen, indicating that the MoS₂ surface itself facilitates the oxidation. nih.govorganic-chemistry.org Mechanistic studies suggest that the interaction is not one of covalent functionalization where the thiol permanently bonds to sulfur vacancies on the MoS₂ lattice. mdpi.com Instead, the reaction proceeds via the formation of disulfide products that are physisorbed onto the surface of the nanosheets. nih.gov The disulfide is the sole product detected in this reaction. organic-chemistry.orgmdpi.com The proposed mechanism involves the intermolecular exchange between free thiols and either adsorbed thiolate species or thiyl radicals on the MoS₂ surface. nih.govorganic-chemistry.orgmdpi.com The catalytic nature of the process is confirmed by large turnover numbers, demonstrating that the 2H-MoS₂ is not consumed in the reaction. nih.gov

Kinetic investigations into the 2H-MoS₂ catalyzed oxidation of octanethiol have provided deeper insight into the reaction mechanism. The rate of the reaction is influenced by several factors, including the thickness of the MoS₂ nanosheets and the electronic properties of the thiol substrate. organic-chemistry.orgmdpi.com

A key finding from these studies is the observation of a primary kinetic isotope effect (KIE). The KIE is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) causes a change in the reaction rate. organic-chemistry.org This effect is a powerful tool for determining whether a specific bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. organic-chemistry.org

For the MoS₂-catalyzed oxidation of octanethiol, a kinetic isotope effect of 2 (kH/kD = 2) was measured when using a deuterated thiol substrate (R-SD). nih.govorganic-chemistry.orgmdpi.com A KIE value greater than 1 is known as a "normal" kinetic isotope effect and indicates that the S-H bond is indeed being cleaved during the rate-limiting step of the oxidation mechanism. organic-chemistry.org This finding supports a mechanism where the abstraction of the thiol's hydrogen atom is a crucial, rate-determining part of the catalytic cycle. Inverse isotope effects (KIE < 1) can also occur, often attributed to equilibrium effects preceding the rate-limiting step. nih.govresearchgate.net

Table 3: Kinetic Isotope Effect in 2H-MoS₂ Catalyzed Octanethiol Oxidation

Parameter Value Mechanistic Implication Reference

| Kinetic Isotope Effect (kH/kD) | 2 | S-H bond cleavage occurs in the rate-determining step. | nih.govorganic-chemistry.orgmdpi.com |

Reactions with Transition Metal Complexes

This compound, as an aliphatic thiol, can react with ruthenium precursors to form complex organometallic structures. A notable example is the reaction with the dichloro(p-cymene)ruthenium(II) dimer, [ (η⁶-p-MeC₆H₄Prⁱ)Ru(μ₂-Cl)Cl ]₂, to yield dinuclear thiolato-bridged arene ruthenium complexes. nih.govrsc.org

The formation of these complexes is believed to occur through a stepwise substitution mechanism. nih.gov In this process, the bridging and terminal chlorine atoms of the ruthenium dimer are sequentially replaced by thiolate ligands derived from this compound. The final step involves the incorporation of the third bridging thiol, which results in the complex acquiring a positive charge. nih.gov

The synthesis of thiolato-bridged dinuclear arene ruthenium complexes is highly sensitive to the nature of the thiol reactant and the specific reaction conditions employed. rsc.org Studies comparing aromatic thiols with aliphatic thiols, such as this compound, have shown that the latter are significantly less reactive. rsc.org

Under standard synthetic routes, which often involve refluxing in ethanol (B145695) for extended periods (e.g., 18 hours), the reactions with aliphatic thiols are inefficient, leading to low yields or failing to produce the desired complex at all. nih.govrsc.org Density functional theory (DFT) calculations have been used to understand these reaction mechanisms better and to devise modified synthetic routes to improve outcomes. nih.govrsc.org By optimizing conditions such as solvent and temperature, it is possible to increase yields and reduce reaction times, enabling the synthesis of previously inaccessible complexes. nih.gov

Table 1: Effect of Thiol Type and Reaction Conditions on Ruthenium Complex Formation
Thiol TypeTypical Reaction ConditionsObserved Reactivity/YieldPotential Improvement Strategy
Aromatic Thiols (e.g., Thiophenol)Refluxing Ethanol, ~18hFair to good yieldsStandard procedure often sufficient
Aliphatic Thiols (e.g., this compound)Refluxing Ethanol, ~18hLow to no yield; inefficient reactionModification of solvent and temperature based on mechanistic studies

Reaction with Palladium Carboxylates in Polymerization

The reaction of this compound with palladium carboxylates can be utilized in polymerization processes, such as thiol-ene polymerizations. researchgate.net This type of reaction involves the generation of thiyl radicals in the presence of a palladium catalyst, which subsequently react with alkene monomers.

Surface Science and Self Assembled Monolayers Sams of Octanethiol

Fundamental Principles of SAM Formation

The formation of self-assembled monolayers is a spontaneous process where molecules organize into ordered structures on a substrate. The mechanism for alkanethiols involves an initial rapid chemisorption, followed by a slower reorganization into a more ordered, thermodynamically stable film. sigmaaldrich.comnih.gov

Chemisorption on Gold Surfaces

The formation of a 2-Octanethiol self-assembled monolayer on a gold surface begins with the chemical adsorption, or chemisorption, of the molecule. This process is primarily driven by the strong affinity of the sulfur atom in the thiol group for the gold substrate, leading to the formation of a stable gold-thiolate (Au-S) bond. sigmaaldrich.comnih.gov The formation mechanism is generally considered a two-step process: the initial chemisorption of the thiol molecules onto the gold, followed by a surface diffusion process where the molecules arrange into an energetically favorable, packed array. nih.gov

The presence of a methyl group on the alpha-carbon in this compound, adjacent to the sulfur headgroup, introduces steric hindrance. This steric effect can influence the chemisorption process. Studies have shown that sterically hindering groups near the sulfur atom can lead to a reduction in the chemisorption enthalpy compared to their straight-chain counterparts like 1-octanethiol (B94742). hanyang.ac.kracs.org This steric factor significantly affects the ultimate structure and packing density of the resulting monolayer. hanyang.ac.kr

Influence of Deposition Methods (Vapor vs. Solution)

The structure and quality of alkanethiol SAMs are significantly influenced by the method of deposition, with the most common techniques being deposition from a solution and deposition from the vapor phase. nih.gov

Solution Deposition : This is the most widely used method, where a substrate, such as gold, is immersed in a dilute solution of the thiol (e.g., 1-10 mM in ethanol). sigmaaldrich.comossila.com The initial formation of the monolayer is rapid, occurring within seconds to minutes, but this initial layer is often disordered. sigmaaldrich.com Achieving a well-ordered, crystalline-like structure requires longer assembly times, typically ranging from 12 hours to several days, to allow for the slow rearrangement and optimization of the molecular packing. sigmaaldrich.comethz.ch

Vapor Deposition : This technique involves exposing the substrate to a vapor-saturated atmosphere of the thiol, often at elevated temperatures and sometimes under vacuum conditions. ossila.comacs.orgaip.org Vapor deposition can produce SAMs with large, well-ordered domains that are often bigger than those formed from solution. acs.org For instance, vapor deposition of octanethiol at elevated temperatures has been shown to create large, close-packed domains with crystallographically straight boundaries. acs.org However, the size of ordered domains can also be smaller than those from solution deposition, though the uniformity may be higher. mdpi.com The choice of deposition method—whether from solution or vapor—affects the final monolayer structure, including its packing density and degree of order. acs.org

Role of Van der Waals Interactions in Molecular Packing

Van der Waals forces between the alkyl chains of adjacent molecules are a crucial driving force for the self-organization and stabilization of alkanethiol SAMs. nih.gov These attractive interactions promote the close packing of the molecules, leading to the formation of a dense and ordered monolayer. acs.orgnih.gov The process of self-assembly is essentially a maximization of these van der Waals interactions. acs.org

In the case of this compound, the steric hindrance caused by the methyl group at the alpha-carbon position plays a critical role. This methyl group prevents the alkyl chains from packing as closely as those of 1-octanethiol. hanyang.ac.kr The result is a lower packing density and, consequently, weaker van der Waals interactions between the molecules in the this compound SAM. hanyang.ac.kr This weakening of intermolecular forces directly impacts the stability and structural characteristics of the monolayer, leading to a less negative reductive desorption potential compared to 1-octanethiol SAMs, indicating a less stable film. hanyang.ac.kr

Structural Characterization of Octanethiol SAMs

The precise arrangement of molecules within a self-assembled monolayer is investigated using high-resolution surface science techniques.

Scanning Tunneling Microscopy (STM) Studies

Scanning Tunneling Microscopy (STM) is a powerful technique for characterizing the structure of SAMs at the molecular level. nih.govnih.govescholarship.org It allows for the direct visualization of the two-dimensional arrangement of molecules on the substrate, providing detailed information about their packing, domain structure, and surface defects. aip.orgresearchgate.net STM studies have been fundamental in comparing the surface structures of SAMs formed from this compound (2-OT) with those formed from its linear isomer, 1-octanethiol (OT). hanyang.ac.kr

STM imaging reveals that while 1-octanethiol can form a densely packed c(4 × 2) superlattice structure on Au(111), this compound forms a more loosely packed phase. hanyang.ac.krresearchgate.net This difference is a direct consequence of the steric effect of the alpha-methyl group in this compound. hanyang.ac.kr

High-resolution STM images clearly distinguish the molecular arrangements of this compound and 1-octanethiol SAMs on Au(111).

Molecular Arrangements : STM measurements show that this compound forms a loosely packed but ordered phase with a (8 × √3) packing structure. In contrast, 1-octanethiol typically forms a more compact c(4 × 2) structure. hanyang.ac.kr The difference in packing is quantified by the area per molecule, or areal density. hanyang.ac.kr

Defects : STM is also instrumental in identifying structural defects within the monolayer. Common defects in alkanethiol SAMs include domain boundaries, which are disordered regions between ordered molecular domains, and etch pits or vacancy islands, which are depressions in the gold substrate created by the chemisorption process. nih.govaip.orgresearchgate.netnims.go.jp Studies have shown that collisions from hyperthermal gas atoms can induce structural changes and reordering, particularly near these defected and disordered regions of an octanethiol monolayer. aip.org

The table below summarizes the comparative structural data for this compound and 1-octanethiol SAMs on Au(111) as determined by STM.

CompoundPacking StructureAreal Density (Ų/molecule)Key Structural Feature
This compound (2-OT) (8 × √3)28.6Loosely packed ordered phase. hanyang.ac.kr
1-Octanethiol (OT) c(4 × 2)21.6Densely packed structure. hanyang.ac.kr
Observation of Domain Boundaries and Vacancy Islands

Scanning Tunneling Microscopy (STM) is a principal technique for visualizing the surface structure of SAMs at the molecular level. For alkanethiol SAMs on Au(111) substrates, STM images characteristically reveal large, well-ordered regions known as domains. acs.org These domains are separated by linear features identified as domain boundaries. aip.org

A ubiquitous feature of these monolayers on gold is the presence of small, dark, pit-like depressions, typically 2-5 nm in diameter. acs.org These are known as vacancy islands or etch pits. acs.orgnih.gov These islands are single-atomic-layer deep depressions in the gold substrate that become incorporated into the monolayer during its formation. acs.org They are often found located at the boundaries between molecular domains. acs.orgaip.org While highly ordered domains and distinct vacancy islands are hallmarks of linear alkanethiol SAMs, the monolayers formed from branched thiols like this compound are expected to exhibit smaller domain sizes and a higher density of defects due to less efficient molecular packing.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a versatile tool for characterizing the topography and nanomechanical properties of SAMs. csic.esnih.gov In its imaging mode, AFM can reveal the surface morphology, including the presence of domains and defects. nih.govmessiah.edu

Bimodal AFM, a more advanced application, allows for the quantitative measurement of surface elasticity (Effective Young's Modulus, E*). csic.esnih.gov This property is directly correlated with the degree of molecular ordering within the monolayer. nih.gov Studies on linear alkanethiols show that surface elasticity scales with the length of the alkyl chain and the formation time, both of which influence molecular order. nih.gov For a this compound SAM, the inherent structural disorder would result in a significantly different surface elasticity compared to its linear, crystalline counterpart, 1-octanethiol. nih.govsci-hub.se This technique can also be used to chemically identify and map domains in binary SAMs where components have different mechanical properties. csic.es

X-ray Photoelectron Spectroscopy (XPS)

The key spectral regions for octanethiol SAMs are the S 2p, C 1s, and Au 4f peaks. The S 2p spectrum is particularly informative. A peak for the S 2p3/2 component at a binding energy of approximately 162.0 eV is the characteristic signature of a sulfur atom covalently bonded to the gold substrate (a thiolate species). nih.govacs.orgnims.go.jp The presence of other peaks, such as one around 163.6 eV, can indicate the existence of unbound or physisorbed disulfides within the monolayer. nih.govacs.org

Table 1: Typical XPS Binding Energies for Alkanethiol SAMs on Au(111)
Core LevelBinding Energy (eV)AssignmentReference
S 2p3/2~162.0Sulfur covalently bonded to gold (Au-S) acs.orgnims.go.jp
S 2p3/2~163.6Unbound disulfide (S-S) nih.govacs.org
C 1s~285.0Aliphatic carbon (C-C) nims.go.jp
Au 4f7/284.0Bulk gold (Reference) nims.go.jpnims.go.jp

Polarization Modulation-Infrared Reflection Absorption Spectroscopy (PM-IRRAS)

PM-IRRAS is a highly sensitive infrared spectroscopy technique used to study the structure and orientation of molecules in thin films on metal surfaces. uh.edu According to the surface selection rules for IR spectroscopy on metals, only vibrational modes with a dipole moment component perpendicular to the surface are strongly detected. researchgate.net This makes PM-IRRAS exceptionally well-suited for determining the conformational order (i.e., the proportion of gauche vs. trans conformers) and the collective tilt angle of the alkyl chains in a SAM. researchgate.net

For a well-ordered, all-trans alkyl chain, the asymmetric methylene (B1212753) stretching mode, νa(CH2), appears at a low frequency (~2919 cm⁻¹), while the symmetric mode, νs(CH-2), is found around 2851 cm⁻¹. utwente.nl The presence of gauche defects, which indicates disorder, causes these peak positions to shift to higher frequencies. utwente.nl In a this compound SAM, the steric hindrance from the branched methyl group would lead to a higher population of gauche defects compared to a 1-octanethiol SAM, a difference that would be clearly quantifiable by the positions of the methylene stretching bands in the PM-IRRAS spectrum.

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS) is an X-ray diffraction technique used to determine the crystallinity and molecular packing structure of materials. libretexts.orgnumberanalytics.com When applied to SAMs, WAXS provides definitive information on the two-dimensional lattice formed by the molecules on the substrate surface. The technique analyzes Bragg peaks scattered at wide angles, which correspond to structural features on the sub-nanometer scale. libretexts.org

For highly ordered SAMs of linear alkanethiols on Au(111), WAXS studies can confirm the presence of a crystalline (√3 × √3)R30° or related superlattice structure. researchgate.net In contrast, for a SAM formed from this compound, the WAXS pattern would be expected to show broad, diffuse scattering features rather than sharp Bragg peaks. This would be indicative of a more disordered, amorphous, or "liquid-like" arrangement of the molecules on the surface, consistent with the less efficient packing of branched alkyl chains.

Dynamic Behavior and Phase Transitions in SAMs

Self-assembled monolayers are not static structures; their constituent molecules exhibit dynamic behavior, and the monolayer can undergo phase transitions in response to external stimuli such as temperature or energetic particle bombardment. acs.orgresearchgate.netuchicago.edu

Collision-Induced Annealing by High-Kinetic-Energy Atoms

Studies have shown that bombarding an octanethiol SAM with a beam of high-kinetic-energy inert atoms, such as xenon (Xe), can induce structural transformations. researchgate.netnih.gov In experiments using an in-situ STM, collisions with 1.3 eV Xe atoms were observed to cause measurable changes in the monolayer structure. researchgate.netnih.gov

These collision-induced transformations include the annealing of domain boundaries, the diffusion of vacancy islands, and phase changes within the monolayer. nih.gov The general trend is that the collisions tend to drive the system toward a more ordered and energetically stable state. nih.gov The proposed mechanism involves the collision transferring a large amount of vibrational energy that becomes localized within the alkanethiol molecules, providing the activation energy needed for surface diffusion and structural rearrangement. researchgate.netacs.org While close-packed domains are relatively stable, molecules near defects, domain boundaries, and disordered regions are more susceptible to these collision-induced changes. researchgate.netsurfacesciencewestern.com

Thermal Annealing and Structural Transitions

Thermal annealing is a common post-deposition process used to increase the structural order within a self-assembled monolayer. The supplied thermal energy allows the adsorbed molecules (thiolates) to overcome kinetic barriers, desorb from less favorable sites, and rearrange into a more thermodynamically stable configuration. This process can heal defects and increase the size of ordered domains.

When 1-octanethiol is adsorbed on a Au(111) surface, it often forms a monolayer composed of mixed structural phases. At room temperature, these can include well-ordered domains with different packing arrangements, such as the (√3 × √3)R30° and c(4 × 2) superlattices, alongside more disordered regions acs.orghanyang.ac.kr.

Upon mild thermal annealing, these mixed-phase SAMs undergo a structural transition. For instance, studies on 1-octanethiol SAMs on gold nanoplates have shown that annealing at 70°C for 30 minutes causes a transformation from the initial mixed phases to a more uniform, albeit loosely packed, 6 × √3 phase acs.orghanyang.ac.kr. This rearrangement is driven by the optimization of van der Waals interactions between the alkyl chains of the 1-octanethiol molecules as they achieve a more stable configuration acs.orghanyang.ac.kr. In other cases, thermal processing of 1-octanethiol SAMs in solution at elevated temperatures (below the melting point) can induce diffusion and rearrangement, leading to changes in domain size and pit distribution skku.edu. Applying temperatures near the melting point can lead to partial desorption and the formation of disordered or striped phases, which upon cooling can reform into more thermodynamically favorable structures skku.edu.

For this compound, a similar annealing process would be expected to induce molecular rearrangement. However, the branched structure would likely prevent the formation of the highly ordered, densely packed crystalline phases seen with 1-octanethiol. Instead, annealing might lead to a more uniform, but still disordered, liquid-like monolayer with optimized short-range order.

Table 1: Structural Phases of 1-Octanethiol (OT) SAMs on Gold Nanoplates Before and After Thermal Annealing acs.orghanyang.ac.kr
ConditionObserved Structural PhasesDescription
As-deposited (25°C, 24h)Mixed: (√3 × √3)R30°, c(4 × 2), and disordered domainsA combination of well-ordered crystalline domains and disordered regions co-exist on the surface.
After Thermal Annealing (70°C, 30 min)Uniform 6 × √3 phaseThe mixed domains transition into a single, more loosely packed but uniform structure.

Binary Self-Assembled Monolayers Involving Octanethiol

Binary SAMs, formed by the adsorption of two different thiol compounds, are of significant interest for creating surfaces with precisely engineered properties. The structure and homogeneity of these mixed monolayers depend critically on the interplay between the two components, their interaction with the substrate, and the method of deposition nih.govacs.org. Again, while specific studies involving this compound are scarce, research on 1-octanethiol provides a comprehensive framework.

Two primary methods are used to form binary SAMs:

Co-adsorption: The gold substrate is immersed in a solution containing both thiol components simultaneously nih.govacs.org. The final composition and structure of the monolayer are influenced by the relative solution concentrations, solubilities, and competitive adsorption kinetics of the two thiols nih.govacs.org.

Sequential Adsorption: The substrate is first immersed in a solution of one component to form an initial monolayer, which is then exposed to a solution of the second component nih.govacs.org. This method highlights the role of defects in the initial monolayer, as the second component often adsorbs at these sites or may displace the first component nih.govnih.gov.

The sequence of deposition in sequential adsorption can significantly affect the final surface structure nih.govacs.org. Studies involving 1-octanethiol and various aromatic thiols have demonstrated that the final structure can range from the maintenance of the initial SAM, adsorption of the second component at domain boundaries, or complete displacement of the first component nih.gov.

The mixing of two components in a binary SAM can range from a homogeneously mixed layer at the molecular level to macroscopic phase separation, where large, single-component domains are formed nih.govnih.gov. The degree of mixing is governed by factors such as the difference in chain length, the nature of the end groups, and intermolecular interactions (e.g., van der Waals forces, hydrogen bonding) researchgate.netresearchgate.net.

Generally, if the interaction energy between like molecules is stronger than between unlike molecules, phase separation is favored nih.gov. Binary SAMs of 1-octanethiol and other alkanethiols of different lengths often exhibit phase separation capes.gov.brresearchgate.net. For example, in co-adsorbed monolayers of 1-octanethiol (OT) and 3-mercaptopropionic acid (MPA), the component with the lower molar fraction tends to form distinct, separated round domains capes.gov.brresearchgate.net.

In sequential adsorption, one thiol can displace another from the surface. This is often driven by a thermodynamic preference for a more stable monolayer. For instance, research has shown that cyclohexanethiol (B74751) (CHT) SAMs are rapidly displaced by 1-octanethiol (OT) within minutes nih.gov. The driving force for this fast displacement is the significant increase in stability gained from the stronger van der Waals interactions between the linear alkyl chains of OT and improved chemical interaction between the sulfur and gold, compared to the CHT monolayer nih.gov. This displacement process involves structural transitions from the initial CHT structure to the characteristic c(4 x 2) or (√3 × √3)R30° structures of OT SAMs, often through an intermediate phase nih.gov.

In another example, when a monolayer of 1-naphthalenethiol (B1663976) (1NT) containing oxidized species is exposed to 1-octanethiol (OT), the 1NT can be displaced, resulting in a novel surface structure composed of either OT or 1NT nih.gov.

Electrochemical methods, particularly reductive desorption (RD), are powerful tools for characterizing binary SAMs. In RD, a negative potential is applied to the SAM-coated gold electrode in an alkaline solution, causing the Au-S bond to cleave and the thiolate molecules to desorb from the surface. The potential at which desorption occurs is related to the stability of the monolayer and the nature of the molecular packing nih.govacs.org.

For a binary SAM, if the two components are phase-separated into distinct domains, the resulting cyclic voltammogram will typically show two separate desorption peaks, each corresponding to the potential of the pure components researchgate.net. The relative charge of these peaks can be used to estimate the surface coverage of each component. If the components are intimately mixed, a single, broad desorption peak may be observed at an intermediate potential.

In a study of a binary system of 1-octanethiol (OT) and 1-naphthalenethiol (1NT), RD was used to probe the binding strength nih.gov. The pure OT monolayer showed a prominent desorption peak at -1.164 V (vs. Ag/AgCl), consistent with a stable, well-packed alkanethiol layer acs.org. The binary SAMs exhibited complex voltammograms with multiple peaks, indicating varied binding environments and confirming the presence of disordered molecular layers nih.gov.

Table 2: Reductive Desorption Potentials for 1-Octanethiol (OT) and 1-Naphthalenethiol (1NT) Single and Binary SAMs nih.govacs.org
Monolayer SystemReductive Desorption Peak Potentials (V vs. Ag/AgCl)Interpretation
Pure 1-Octanethiol (OT)-1.164 (prominent), -0.988 (small)The major peak corresponds to desorption from well-ordered, stable domains.
Pure 1-Naphthalenethiol (1NT)-1.155, -0.978, -0.742Multiple peaks indicate several different, less stable binding configurations compared to OT.
Binary (1NT followed by OT)Multiple broad peaksConfirms a disordered molecular layer with complex binding environments.

Mixing Behavior and Phase Separation

Influence of Substrate Morphology on SAM Structure

The physical topography of the substrate at the atomic and nanoscale levels plays a critical role in the formation and structural characteristics of self-assembled monolayers (SAMs). Variations in substrate morphology, such as the presence of atomic steps, grain boundaries, or the finite size of nanostructures, can significantly influence the packing density, molecular orientation, and long-range order of the resulting monolayer. acs.orgnih.gov The structure of the underlying gold has a demonstrable effect on the assembly of alkanethiols, with atomically flat surfaces being a prerequisite for the formation of highly ordered SAMs. tugraz.at On non-ideal surfaces, these imperfections can inhibit the ideal packing of the adsorbate molecules. nih.gov The following sections explore the specific influence of two distinct gold substrate morphologies—nanoplates and stepped surfaces—on the structure of this compound SAMs.

SAMs on Gold-Stepped Surfaces

The use of a vicinal Au(111) surface, which possesses a "staircase" nanostructure of atomically flat terraces separated by monoatomic steps, profoundly influences the self-assembly of this compound. acs.orgnih.gov Research on these gold-stepped surfaces, such as the Au(755) surface, demonstrates that the resulting this compound monolayer replicates the underlying nanopatterned staircase structure. acs.orgresearchgate.net This creates a new type of molecular layer that is self-ordered on the nanometer scale, directly templated by the substrate. nih.gov

The structure of the SAM on these stepped surfaces exhibits specific behaviors that differ from monolayers grown on flat Au(111). acs.org The primary distinction is the influence of the step edges on the molecular packing. acs.orgnih.gov These edges act as pinning points or guides, inducing a specific two-dimensional crystallographic order that propagates across the terraces. acs.orgresearchgate.net

High-resolution STM imaging reveals that the this compound monolayer on a surface like Au(755) forms distinct molecular domains. researchgate.netresearchgate.net Notably, domains on adjacent terraces can exhibit a mirror-like orientation with respect to the direction of the staircase, a feature not observed on flat gold surfaces. researchgate.netresearchgate.net While SAMs on flat Au(111) are characterized by crystalline domains separated by grain boundaries and etch pits, the SAMs on stepped surfaces are dominated by the order imposed by the regular array of atomic steps. researchgate.netresearchgate.net

Comparison of this compound SAMs on Stepped vs. Flat Gold Surfaces
FeatureSAMs on Gold-Stepped Surface (e.g., Au(755))SAMs on Flat Au(111) Surface
Overall StructureReproduces the nanopatterned staircase of the substrate. acs.orgresearchgate.netForms crystalline domains separated by grain boundaries and etch pits. researchgate.net
Ordering InfluenceStep edges dictate molecular packing and 2D crystallographic order. acs.orgnih.govSelf-assembly is driven by molecule-molecule and molecule-surface interactions on a uniform plane. nih.gov
Domain CharacteristicsMolecular domains show mirror-like orientations relative to the staircase direction. researchgate.netresearchgate.netDomains have varying orientations leading to stacking faults and orientation mismatches. researchgate.net

Applications and Functionalization in Polymer Chemistry

Polymerization Initiators and Chain Transfer Agents

In radical polymerization, 2-Octanethiol can function as a crucial component for controlling the molecular weight of the resulting polymers. Like other mercaptans, it is recognized as an effective chain transfer agent. google.comjustia.comgoogleapis.com

Chain transfer is a process in which the activity of a growing polymer chain is transferred to another molecule, in this case, this compound. This reaction terminates the growth of one polymer chain and initiates the growth of a new one. The result is a reduction in the average molecular weight of the final polymer, a critical factor for controlling the material's physical properties and processability. justia.com

The general mechanism for a thiol acting as a chain transfer agent (CTA) is detailed in the table below.

StepDescriptionChemical Equation
1. Propagation A growing polymer radical (P•) reacts with a monomer (M).P• + M → PM•
2. Chain Transfer The growing polymer radical abstracts the hydrogen atom from the thiol group (R-SH) of this compound, terminating the polymer chain (P-H) and creating a new thiyl radical (RS•).PM• + R-SH → PM-H + RS•
3. Re-initiation The newly formed thiyl radical (RS•) reacts with a monomer (M), starting a new polymer chain.RS• + M → RSM•

Role in Methyl Methacrylate (B99206) (MMA) Polymerization

This compound is identified as a suitable chain transfer agent in polymerization processes involving various monomers, including methyl methacrylate (MMA). google.comgoogle.com By regulating the molecular weight, it helps in tailoring the properties of poly(methyl methacrylate) (PMMA) for specific applications.

While detailed studies explicitly outlining the mechanism of radical generation using this compound in conjunction with palladium catalysts for MMA polymerization are not extensively available in the searched literature, research on its isomer, 1-octanethiol (B94742), provides a potential model. In studies with 1-octanethiol, palladium(II) carboxylates are reduced by the thiol to form palladium nanoparticles. The thiol then adsorbs onto the surface of these nanoparticles, leading to the generation of thiyl radicals which initiate the polymerization of MMA. It is plausible that this compound could participate in a similar mechanism, though specific research is required for confirmation.

Specific kinetic studies and reaction orders for the polymerization of MMA initiated by the combination of this compound and palladium catalysts are not detailed in the available research. Kinetic investigations are crucial for understanding the rate of polymerization and how it is influenced by the concentration of the monomer, initiator, and chain transfer agent. For other thiol-based systems, such parameters have been determined, but data specific to this compound remains an area for further investigation.

Use as Polymerization Conditioner

The term "polymerization conditioner" can be understood in the context of a substance's role as a chain transfer agent. By moderating the length of polymer chains, this compound "conditions" the polymerization process, preventing the formation of excessively high molecular weight polymers that can lead to issues like high viscosity and difficult processing. justia.com This control over molecular weight distribution is essential for producing polymers with consistent and predictable properties.

Thiol-Ene Click Chemistry in Polymer Synthesis

Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis and modification. This reaction involves the addition of a thiol group across a carbon-carbon double bond (an "ene"), typically initiated by radicals or UV light. As a thiol-containing compound, this compound is a candidate for such reactions.

Mechanism of Thiol-Ene Addition and Side Reactions

The thiol-ene reaction is a prominent example of "click" chemistry, characterized by high efficiency, simple reaction conditions, and high yields. This reaction involves the addition of a thiol (R-SH) to an alkene (an "-ene") to form a thioether. The process can proceed through two primary mechanisms: free-radical addition and Michael addition.

The free-radical mechanism is the most common pathway for thiol-ene reactions. It can be initiated by thermal sources or by UV light, often with the use of a radical initiator like azobisisobutyronitrile (AIBN). The process unfolds in a three-step radical chain reaction:

Initiation: The initiator generates a primary radical, which then abstracts a hydrogen atom from a thiol molecule (e.g., this compound) to form a thiyl radical (RS•).

Propagation: The newly formed thiyl radical adds across the double bond of an alkene. This addition is typically anti-Markovnikov, meaning the sulfur atom attaches to the less substituted carbon atom. This step creates a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine.

While the thiol-ene reaction is highly efficient, several side reactions can occur, which may affect the purity and yield of the desired product. One significant side reaction is the coupling of two thiyl radicals to form a disulfide (RSSR). Another possibility is the head-to-head coupling of the carbon-centered radical intermediates. Furthermore, if the alkene used is susceptible to polymerization, the carbon-centered radical can initiate a competing chain-growth homopolymerization process.

Applications in Polymer-Polymer Conjugation

The thiol-ene reaction is a valuable tool for polymer-polymer conjugation, which is the process of linking two different polymer chains together. This technique is used to create block copolymers and other complex macromolecular architectures. In this context, one polymer chain would be functionalized with a thiol group, and the other with an alkene group. The subsequent thiol-ene "click" reaction covalently bonds the two polymer chains.

However, the application of radical-mediated thiol-ene chemistry for conjugating polymeric materials is not always straightforward. Studies have shown that side reactions, such as the head-to-head coupling of polymeric carbon-centered radicals, can become a major pathway, interrupting the desired thiol-ene propagation cycle. This can lead to a mixture of products and unreacted starting materials, complicating purification. The efficiency of conjugation can be influenced by the choice of initiator; for instance, thermal initiators like AIBN have been reported to be unsuccessful in certain polymer-polymer conjugations, while photoinitiators may offer more effective coupling. researchgate.net Despite these challenges, the high functional group tolerance and mild reaction conditions of the thiol-ene reaction continue to make it an attractive strategy for creating well-defined polymer conjugates.

Synthesis of Functionalized Metal Nanocrystals

Stabilization of Platinum Nanoparticles

This compound, like other alkanethiols, plays a crucial role as a stabilizing agent in the synthesis of platinum nanoparticles (PtNPs). The thiol group has a strong affinity for the platinum surface, allowing it to coordinate and form a protective monolayer around the nanoparticle core. This organic ligand shell prevents the nanoparticles from agglomerating, ensuring their stability in colloidal suspension.

The synthesis of octanethiol-stabilized PtNPs can be achieved through various methods. One common approach involves the reduction of a platinum salt precursor in the presence of octanethiol. Spectroscopic studies have confirmed the coordination of the thiol to the surface of the platinum particles. Research has shown that using 1-octanethiol as a ligand precursor can produce stable, monodisperse PtNPs with an average core size of approximately 1.5 nm. nih.gov However, the yield may be lower compared to using other precursors like S-octylthiosulfate. nih.gov

Characterization using techniques like High-Resolution Electron Microscopy (HREM) and Wide-Angle X-ray Scattering (WAXS) has revealed that while the core of these thiol-stabilized nanoparticles is crystalline, the outer shell can be heavily disordered due to the strong interaction with the coordinating thiol ligands. rsc.orgresearchgate.net

Below is a table summarizing the characteristics of platinum nanoparticles stabilized with different ligands, including octanethiol.

LigandAverage Particle Size (nm)Size DistributionNotes
Octanethiol 1.6 ± 0.15Quasi-monodisperseCrystalline core with a disordered outer shell. rsc.orgresearchgate.net
Hexanethiol 2.4 ± 0.5--
Dodecanethiol 2.3 ± 0.6--
**Polyvinylpyrrolidone (PVP/H₂) **1.50 ± 0.15-Well-crystallized particles. rsc.orgresearchgate.net
Cellulose Acetate (CA) 1.70 ± 0.15-Well-crystallized particles. rsc.orgresearchgate.net

Role of Octanethiol as a Shell Precursor in Quantum Dot Synthesis

In the synthesis of core/shell quantum dots (QDs), such as those with a Cadmium Selenide (CdSe) core and a Cadmium Sulfide (B99878) (CdS) shell, this compound serves as a precursor for the sulfur required to form the CdS shell. The choice of the sulfur precursor is critical as it dictates the growth kinetics and the quality of the resulting shell.

CdSe/CdS Core/Shell Nanocrystals

A novel synthetic method for producing high-quality CdSe/CdS core/shell QDs utilizes cadmium oleate and 1-octanethiol as the shell precursors. In this process, the precursors are slowly infused into a solution containing the CdSe cores at a relatively high temperature of 310 °C. The strong covalent carbon-sulfur bond in octanethiol makes it less reactive compared to other sulfur sources. This lower reactivity is advantageous for achieving controlled and uniform shell growth.

Influence on Shell Growth Rate and Crystallinity

The use of octanethiol has a profound influence on the shell growth rate and the final crystallinity of the CdS shell. Because of its relatively low reactivity, octanethiol provides sulfur precursor atoms at a slow, controlled rate. This slow growth allows for the proper annealing of the CdS shell structure as it forms on the CdSe core.

Environmental Fate, Ecotoxicology, and Analytical Detection

Environmental Degradation Pathways

The environmental persistence and transformation of 2-Octanethiol are governed by several chemical and biological processes. These pathways determine the compound's ultimate fate and the potential for exposure in various environmental compartments.

Research on the gas-phase degradation of 2-butanethiol, a secondary thiol, initiated by OH radicals determined a rate coefficient of kOH = (2.58 ± 0.21) × 10⁻¹¹ cm³ per molecule per second at 298 K. nih.govoecd.org The primary degradation mechanism identified was the abstraction of the hydrogen atom from the sulfhydryl (-SH) group. nih.govoecd.org This initial reaction leads to the formation of a thiyl radical, which can undergo further oxidation reactions. For 2-butanethiol, the major degradation products identified were sulfur dioxide and 2-butanone. nih.govoecd.org Given the structural similarity, a comparable pathway involving H-atom abstraction from the thiol group is anticipated to be the principal atmospheric degradation route for this compound. Thiols are generally found to react faster with OH radicals than their corresponding alcohol counterparts. oecd.org

In various environmental or industrial settings, thiols like this compound can be oxidized. The oxidation process can proceed in stages, initially forming disulfides and potentially progressing to sulfonic acids under more stringent conditions. The oxidation of alkyl thiols to their corresponding disulfides (in this case, dioctyl disulfide) can be achieved using an oxidizing agent in the presence of a catalyst. aropha.com

Controlling the reaction conditions, particularly temperature, is crucial to prevent further oxidation. aropha.com Processes carried out at temperatures below 100°C favor the formation of the disulfide, while higher temperatures or stronger oxidizing conditions can promote the subsequent oxidation of the disulfide product to form sulfonic acids. aropha.com This stepwise oxidation represents a potential transformation pathway for this compound in chemical waste streams or certain environmental media where oxidizing agents are present.

Specific biodegradability studies for this compound were not found in the reviewed literature. However, data for the structurally similar isomer, 1-Octanethiol (B94742), provides a strong indication of the likely persistence of this class of compounds.

Ecotoxicological Impact and Risk Assessment

The release of this compound into the environment poses a significant ecotoxicological risk, particularly to aquatic ecosystems.

While comprehensive ecotoxicological data for this compound is limited, information for its isomer, 1-Octanethiol, consistently shows a high degree of toxicity to aquatic life. Safety data sheets classify 1-Octanethiol as very toxic to aquatic life with long-lasting effects. fishersci.comcpchem.comuwaterloo.ca

Quantitative data from studies conducted according to OECD guidelines confirm this high toxicity. For the fish species Oryzias latipes (Orange-red killifish), the 96-hour median lethal concentration (LC50) was determined to be 0.326 mg/L. cpchem.com Invertebrates appear to be even more sensitive; the 48-hour median effective concentration (EC50) for immobilization of the water flea Daphnia magna was 0.0243 mg/L. Chronic toxicity studies with Daphnia magna established a No Observed Effect Concentration (NOEC) of 0.0037 mg/L over a 21-day period. These values indicate that adverse effects on aquatic organisms can occur at very low concentrations.

Aquatic Toxicity of 1-Octanethiol
OrganismSpeciesTest DurationEndpointValue (mg/L)Reference
Fish (Acute)Oryzias latipes96 hoursLC500.326 cpchem.com
Invertebrate (Acute)Daphnia magna48 hoursEC500.0243
Invertebrate (Chronic)Daphnia magna21 daysNOEC0.0037

While this compound has not been specifically identified, a study comparing the chemical content of pristine (new) and road-worn tires found that the related isomer, 1-octanethiol, was significantly more abundant in the pristine tire particles. epa.gov This suggests that 1-octanethiol is a leachable component that is released from tires as they wear down on the road surface. epa.gov The same study identified 1-octanethiol as a possible candidate, among others, for the increased toxicity observed in leachate from pristine tire wear particles when tested on the freshwater invertebrate Hyalella azteca. epa.gov Another study also named 1-octanethiol as a potential toxicity driver in tire leachates affecting Daphnia magna. aropha.com The presence of this toxic thiol isomer in tire leachate highlights a potentially significant and widespread source of contamination for aquatic ecosystems. aropha.comepa.gov

Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in various matrices. Several advanced analytical techniques have been employed for the detection and quantification of thiols and other volatile sulfur compounds, which are applicable to this compound.

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, enabling the detection of trace amounts of analytes.

A notable application of this compound in SERS-based detection involves its use in the functionalization of bimetallic core-shell nanoparticles. These nanoparticles, typically composed of a gold core and a silver shell (Au@Ag), serve as highly effective SERS substrates. The functionalization with octanethiol enhances the stability and sensitivity of these nanoparticles. The octanethiol molecules can form a self-assembled monolayer on the nanoparticle surface, creating a specific chemical environment that can facilitate the detection of target analytes.

A specific application of octanethiol-functionalized bimetallic nanoparticles is in the detection of pesticide residues in food. For instance, a SERS method has been developed for the rapid detection of ziram (B1684391), a dithiocarbamate (B8719985) fungicide, in apples and pears. This method utilizes octanethiol-functionalized gold-core silver-shell nanoparticles (Oct/Au@AgNPs) as the SERS substrate. The presence of the octanethiol layer on the nanoparticles is crucial for the effective detection of the water-insoluble ziram molecules. This innovative approach demonstrates the potential of this compound as a functionalizing agent in the development of sensitive and rapid analytical methods for food safety monitoring.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful and widely used analytical technique for separating and analyzing volatile and semi-volatile compounds. libretexts.org It is particularly well-suited for the analysis of volatile sulfur compounds like this compound. nih.govmdpi.comiwaponline.comresearchgate.netnih.gov

Various GC-based methods can be employed for the determination of this compound. Headspace gas chromatography (HS-GC), for example, is a common technique for analyzing volatile organic compounds in solid or liquid samples. iwaponline.com In this method, the volatile compounds in the headspace above the sample are injected into the GC system for analysis. iwaponline.com This technique, often coupled with mass spectrometry (GC-MS), provides high sensitivity and selectivity for the identification and quantification of volatile sulfur compounds. nih.govmdpi.comiwaponline.comresearchgate.netnih.gov

The separation of this compound from other components in a sample is achieved using a capillary column with a specific stationary phase. The retention time of this compound is a key parameter for its identification. The Kovats retention index, a standardized measure of retention time, for this compound has been reported as 1082 on a semi-standard non-polar column and 1298 on a standard polar column. nih.gov These values can be used to confirm the presence of this compound in a sample when analyzed under the same chromatographic conditions. libretexts.orgyoutube.comunichrom.com

Below is a table summarizing typical parameters for the GC analysis of volatile sulfur compounds, which would be applicable for this compound:

ParameterTypical Value/Condition
Technique Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Column Capillary column (e.g., Rxi-5Sil, 30 m x 0.25 mm x 0.25 µm) iwaponline.com
Carrier Gas Helium iwaponline.com
Injector Temperature Typically set to ensure rapid volatilization of the analyte
Oven Temperature Program A temperature gradient is often used to separate compounds with different boiling points. For example, starting at 40°C and ramping up to 150°C. iwaponline.com
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Electrochemical Sensing Platforms

Electrochemical sensors offer a promising alternative to traditional analytical methods, providing advantages such as portability, rapid response, and high sensitivity. nih.gov These platforms are being increasingly developed for the detection of a wide range of analytes, including thiols. dtic.mil

The electrochemical detection of thiols like this compound can be achieved using modified electrodes. Gold electrodes are often used as a substrate due to the strong affinity of sulfur for gold, which facilitates the formation of self-assembled monolayers (SAMs) of thiols on the electrode surface. unemi.edu.ecresearchgate.net An octanethiol SAM can be formed on a gold electrode, and its electrochemical behavior can be studied using techniques like cyclic voltammetry and square wave voltammetry. unemi.edu.ecnih.gov

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound (CH₃CH(SH)(CH₂)₅CH₃), each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton.

Thiol Proton (-SH): The proton of the thiol group is typically observed as a broad singlet or a triplet, depending on the solvent and concentration. Its chemical shift can vary but is generally found in the range of 1-2 ppm.

Methine Proton (-CH-S): The proton on the carbon atom bonded to the sulfur (C2) is a methine proton. It is expected to appear as a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. Its position would be downfield compared to other alkyl protons, likely in the 2.5-3.0 ppm range, due to the deshielding effect of the adjacent sulfur atom.

Methylene Protons (-CH₂-): The five methylene groups in the hexyl chain (C3 to C7) will produce overlapping signals, typically observed as a broad multiplet in the region of 1.2-1.6 ppm.

Methyl Protons (-CH₃): The molecule has two distinct methyl groups. The terminal methyl group (C8) at the end of the alkyl chain will appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group. The methyl group at C1, attached to the chiral center (C2), will appear as a doublet in the 1.2-1.4 ppm range, coupling with the methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information on the eight distinct carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

C2 (Carbon bonded to -SH): This carbon is expected to have a chemical shift in the range of 35-45 ppm.

C1 (Methyl group at C2): This methyl carbon will appear in the upfield region, typically around 20-25 ppm.

Alkyl Chain Carbons (C3-C7): The carbons of the hexyl chain will show signals in the typical alkane region. C3 and C4 are expected around 30-40 ppm, while C5, C6, and C7 will be in the 22-32 ppm range.

C8 (Terminal Methyl Group): The terminal methyl carbon is the most shielded and will appear furthest upfield, typically around 14 ppm.

Below are tables summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound based on its structure and known chemical shift ranges for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-SH1.0 - 2.0singlet (broad) or triplet
-CH(S)- (H2)2.5 - 3.0multiplet
-CH₃ (H1)1.2 - 1.4doublet
-(CH₂)₅- (H3-H7)1.2 - 1.6multiplet
-CH₃ (H8)~0.9triplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (-CH(SH)-)35 - 45
C1 (-CH₃)20 - 25
C335 - 40
C428 - 33
C530 - 35
C622 - 27
C731 - 36
C8 (-CH₃)~14

Computational Chemistry and Theoretical Studies

Modeling of Molecular Interactions

Modeling the intricate interactions of 2-Octanethiol with surfaces and within molecular-scale devices is crucial for the design of new technologies in fields like molecular electronics and nanotechnology.

Recent studies combining scanning tunneling microscope break junction (STM-BJ) techniques with first-principles calculations have elucidated the mechanical and electrical characteristics of the alkane/Au vdW contact. chinesechemsoc.orgpku.edu.cn It has been demonstrated that under an applied stretching force, the alkyl chains of 1-octanethiol (B94742) can be progressively peeled off from the gold surface in units of two methylene (B1212753) groups. chinesechemsoc.orgpku.edu.cn This stepwise desorption corresponds to distinct, measurable conductance states. pku.edu.cn The Au–S–C bond angle for alkanethiols on a gold surface is approximately 104°, with the molecular backbone tilting at about 35° relative to the surface normal. chinesechemsoc.orgpku.edu.cn

First-principles calculations have been used to determine the bonding energies for the distinct vdW contact states of 1-octanethiol on a gold surface. These states correspond to different numbers of methylene groups interacting with the surface as the molecule is pulled away.

Conductance StateNumber of Desorbed CH₂ UnitsBonding Energy (eV)
State I0-0.38
State II2-0.27
State III4-0.16
State IV6-0.05

This table presents the calculated bonding energies for four distinct van der Waals contact states of a 1-octanethiol molecule on a gold surface, corresponding to the sequential desorption of methylene (CH₂) units. Data sourced from first-principles calculations. pku.edu.cn

These findings highlight that vdW forces play a significant role in the adsorption process and the structural stability of the monolayer. nih.govpku.edu.cn

The mechanism of charge transport through single-molecule junctions containing octanethiol is a central topic in molecular electronics. acs.org For molecules like octanethiol with a large Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap of about 8-9 eV, the primary charge transport mechanism at low bias voltages is coherent, non-resonant quantum mechanical tunneling. aip.orgaip.org

This tunneling mechanism has been confirmed by experiments showing that the conductance of a single octanethiol molecule junction is independent of temperature, from cryogenic levels (4 K) up to room temperature. aip.orgaip.org The charge transport can occur either through the HOMO (hole tunneling) or the LUMO (electron tunneling). aip.org In these junctions, the molecule is typically situated between two gold electrodes, often in an STM-based setup. aip.orgaip.org

Key findings regarding charge transport in octanethiol junctions include:

Quantum Mechanical Tunneling : The temperature-independent conductance is a strong indicator of quantum tunneling as the dominant transport mechanism. aip.orgaip.org

Mechanical Gating : The conductance of the molecular junction can be systematically adjusted by mechanically compressing or stretching the molecule, which alters the contact interspace. aip.orgaip.org This effect is attributed to a tunable image charge effect, which reduces the effective potential barrier height. aip.org

Contact Dominance : The electrical contacts between the molecule and the electrodes are a critical challenge and a key determinant of the junction's properties. aip.org For alkanethiols, a chemical bond to at least one electrode is essential for efficient through-bond tunneling. researchgate.net

Transport Channels : In junctions involving vdW contacts, two distinct charge transport channels have been identified: one along the entire adsorbed alkyl chain and another through the shortest C–H/Au pathway. chinesechemsoc.orgpku.edu.cn

Transport PropertyObservation/FindingImplied Mechanism
Temperature DependenceConductance is independent of temperature from 4 K to room temperature. aip.orgaip.orgCoherent Quantum Mechanical Tunneling
Mechanical GatingConductance varies with the compression/stretching of the molecule. aip.orgaip.orgTunable Image Charge Effect / Altered Tunnel Barrier
Bias VoltageAt low bias, current flows via non-resonant tunneling. aip.orgLarge HOMO-LUMO Gap
Molecular AnchoringA chemical bond (e.g., Au-S) to at least one electrode is crucial. researchgate.netThrough-Bond Tunneling

This table summarizes the key experimental findings and the corresponding inferred charge transport mechanisms for this compound in single-molecule junctions. aip.orgaip.orgresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study alkanethiol SAMs on metal surfaces.

DFT calculations, particularly those that include van der Waals dispersion forces, are instrumental in predicting the stable surface structures and phase behavior of alkanethiol SAMs on gold. researchgate.net These calculations can accurately model the interplay between molecule-substrate interactions (Au-S bonding) and intermolecular interactions (vdW forces between alkyl chains), which dictates the final arrangement of the molecules on the surface. researchgate.netskku.edu

DFT studies have successfully predicted the transition between different surface lattice structures for alkanethiols on Au(111). For instance, calculations have shown a transition from a (3 × 4) to a c(4 × 2) surface structure as the alkyl chain length increases beyond two carbon atoms. researchgate.net This aligns with experimental observations. researchgate.net

Furthermore, DFT has been used to analyze the sources of surface stress generated during SAM formation. Key findings from DFT studies include:

Surface Reconstruction : The adsorption of thiol molecules induces a significant reorganization of the top layers of gold atoms. iastate.edu This charge redistribution at the surface is a major contributor to compressive surface stress. researchgate.net

Chain-Chain Interactions : Van der Waals forces between adjacent alkyl chains contribute a tensile (positive) surface stress. As the chain length increases, this tensile stress also increases. researchgate.net

Electrostatic Effects : In mixed monolayers with molecules containing different functional groups, DFT reveals how intermolecular electrostatic interactions can shift the frontier electronic states relative to the metal's Fermi level. acs.org

ParameterDFT Prediction/ExplanationPrimary Cause
Surface LatticeTransition from (3 × 4) to c(4 × 2) structure for C > 2 alkanethiols on Au(111). researchgate.netInterplay of Au-S bonding and chain-chain vdW interactions.
Compressive StressGenerated upon SAM formation. researchgate.netSurface charge redistribution and reorganization of Au surface atoms. researchgate.netiastate.edu
Tensile StressIncreases with alkyl chain length. researchgate.netVan der Waals interactions between adjacent alkyl chains.
Electronic StructureShifts in frontier molecular orbitals. acs.orgIntermolecular polarization and electrostatic interactions within the SAM.

This table outlines key structural and electronic properties of alkanethiol SAMs on Au(111) as predicted and explained by Density Functional Theory calculations. researchgate.netiastate.eduacs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD is particularly useful for studying the time-dependent behavior and structural transformations of complex systems like SAMs.

Atomistic MD simulations of alkanethiol SAMs on spherical gold nanoparticles have shown that the structure of the monolayer is highly dependent on temperature, nanoparticle size, and the length of the alkyl chains. researchgate.net At high temperatures, the ligands are disordered and oriented almost randomly. As the temperature decreases, the molecules become more ordered and adopt a larger, more uniform tilt angle relative to the surface normal. researchgate.net

Key structural transformations and dynamic processes revealed by MD simulations include:

Temperature-Dependent Ordering : SAMs undergo phase transitions from disordered, liquid-like states at high temperatures to ordered, crystalline-like states at lower temperatures. researchgate.netuchicago.edu

Thermal Annealing : Simulations show that thermal processing can induce the lateral movement of molecules on the gold surface, which facilitates the formation of larger, more ordered domains and helps in the removal of defects. skku.edu

Chain Length Effects : Longer alkanethiol chains tend to form more crystalline and less penetrable packing structures compared to shorter chains. uchicago.edu MD simulations have shown that the tilt angle of the chains increases with chain length. researchgate.net

Surface Morphology : The geometry of the gold substrate (e.g., flat surface vs. nanoparticle) significantly influences the formation and structure of the SAM. On a flat Au(111) surface, attractive interactions between the carbon chains are more pronounced than on a nanoparticle. acs.org

ConditionEffect on SAM StructureMethod of Study
Decreasing TemperatureTransition from disordered to ordered phase; increased molecular tilt angle. researchgate.netMolecular Dynamics Simulation
Thermal AnnealingIncreased lateral movement of molecules, leading to larger ordered domains. skku.eduMolecular Dynamics Simulation
Increasing Chain LengthMore crystalline packing structure; increased tilt angle. researchgate.netuchicago.eduMolecular Dynamics Simulation
Substrate CurvatureLess pronounced chain-chain attractive interactions on nanoparticles vs. flat surfaces. acs.orgMolecular Simulation

This table summarizes the structural transformations observed in alkanethiol SAMs under various conditions, as studied through molecular dynamics and other molecular simulation techniques. skku.eduresearchgate.netuchicago.eduacs.org

Quantum Chemical Tools in Polymerization Mechanism Studies

Quantum chemical calculations have emerged as powerful tools for elucidating the complex reaction mechanisms in polymerization, offering insights that are often difficult to obtain through experimental methods alone. mdpi.com These computational approaches, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of reaction pathways, transition states, and the energetics of various steps in polymerization processes involving compounds like this compound. researchgate.netrsc.org While specific quantum chemical studies focusing exclusively on this compound are not extensively documented in the literature, the behavior of similar, representative alkyl thiols has been thoroughly investigated, providing a strong basis for understanding its role in polymerization.

A significant area where quantum chemistry has provided clarity is in the study of chain transfer reactions in free-radical polymerization. polimi.it Alkyl thiols are well-known chain transfer agents (CTAs), and understanding their reaction kinetics is crucial for controlling polymer molecular weight. Computational studies have been performed on model systems to determine the kinetic parameters for these transfer reactions.

For instance, a detailed theoretical study on chain transfer to agent kinetics in butyl acrylate (B77674) polymerization provides valuable data for ethanethiol (B150549) (EtSH), which serves as a representative model for aliphatic thiols like this compound. polimi.it In this research, various quantum chemistry methods were employed to calculate the activation energies and rate coefficients for the hydrogen atom transfer from the thiol to a growing polymer radical.

The investigation of radical transfer from a butyl acrylate (BA) monomeric radical to ethanethiol was carried out using several levels of theory to ensure the accuracy of the predictions. The transition state for this hydrogen abstraction was modeled, and the corresponding energy barriers were calculated. These calculations are critical as they reveal the facility with which the thiol can donate its hydrogen atom, thereby terminating one polymer chain and initiating a new one via the resulting thiyl radical.

The following table summarizes some of the key kinetic parameters calculated for the chain transfer reaction of a butyl acrylate monomeric radical with ethanethiol at a specific level of theory.

Calculated Kinetic Parameters for Chain Transfer from a Butyl Acrylate Monomeric Radical to Ethanethiol at 353.15 K polimi.it
Computational MethodActivation Energy (Ea) (kJ mol⁻¹)Rate Coefficient (k) (L mol⁻¹ s⁻¹)
B3LYP/6-311G(d,p)23.81.1 x 10⁵
MPWB1K/6-311G(d,p)27.62.0 x 10⁴
CBS-QB326.44.8 x 10⁴

These theoretical findings demonstrate that the choice of computational method can influence the calculated values, yet they consistently show that the activation energy for chain transfer to an alkyl thiol is relatively low, confirming their efficiency as chain transfer agents. polimi.it The rate coefficients further quantify this efficiency.

Future Directions and Emerging Research Areas

Advanced Materials Design

The branched nature of 2-octanethiol offers distinct advantages in the design of sophisticated materials with novel properties.

Engineering of Tailored Self-Assembled Monolayers (SAMs) for Specific Functionalities

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on surfaces, and they are pivotal for tuning surface properties. While linear alkanethiols like 1-octanethiol (B94742) are known to form densely packed, crystalline-like SAMs, the methyl group near the sulfur head in this compound introduces steric hindrance. acs.orgharvard.edu This branching results in SAMs that are less ordered and more "liquid-like" in nature. harvard.edu This characteristic is not a drawback but an opportunity for creating surfaces with unique functionalities.

Future research is expected to focus on exploiting the less-ordered nature of this compound SAMs. These more fluidic monolayers could be ideal for applications requiring dynamic surfaces, such as in sensors where the absorption and desorption of analytes are critical. The creation of mixed SAMs, combining this compound with other thiols, presents a pathway to finely tune surface properties like wettability, adhesion, and biocompatibility. acs.org The disordered structure created by this compound can be used to control the spacing and environment of other functional molecules within the monolayer, leading to tailored surfaces for specific catalytic or biological interactions.

The structural transitions of octanethiol SAMs on gold nanoplates have been observed after mild thermal annealing, leading to different packing phases. acs.orghanyang.ac.kr Similar studies on this compound could reveal pathways to control the phase and domain structure of its SAMs, further expanding their functional design space.

Development of Novel Photoluminescent Gold Complexes

Gold(I)-thiolate complexes are known for their photoluminescent properties, which are highly dependent on the structure of the thiol ligand and the resulting supramolecular assembly. researchgate.netmdpi-res.comnih.gov The reaction of alkanethiols with gold salts can lead to the formation of luminescent oligomers and nanoclusters. researchgate.netiiit.ac.in The emission intensity of these complexes has been shown to increase with the length of the alkyl chain in linear alkanethiols, which is attributed to the formation of highly ordered layered structures. researchgate.net

The introduction of a branched thiol like this compound is an emerging area of research for creating new photoluminescent gold complexes. The steric hindrance from the branched structure is expected to disrupt the packing seen with linear thiols, potentially leading to novel photoluminescent properties. acs.org The altered intermolecular interactions could shift the emission wavelengths or influence the quantum yield of the resulting gold complexes. rsc.org Future research will likely explore the synthesis and characterization of gold nanoclusters stabilized by this compound to understand how the branched ligand shell affects their size, stability, and photoluminescence, opening doors for new applications in bio-imaging and optoelectronics.

Environmental Remediation and Monitoring Technologies

The presence and persistence of sulfur-containing organic compounds in the environment necessitate the development of advanced remediation and monitoring technologies.

Enhanced Detection Methods for Environmental Contaminants

This compound is recognized as a compound with potential environmental relevance due to its use in various industrial processes. solubilityofthings.com Developing sensitive and selective methods for its detection is crucial for environmental monitoring. Thiol-functionalized gold nanoparticles are widely used in chemical and biological sensing due to their unique optical and electronic properties. mdpi.com Future research could focus on developing biosensors that utilize gold nanoparticles functionalized with specific receptors or enzymes that can selectively bind to this compound.

Moreover, the distinct properties of this compound could be harnessed to create chemiresistors or other sensing platforms. The interaction of this compound vapor with a sensor surface could induce a measurable change in conductivity or optical properties, forming the basis of a detection method.

Strategies for Mitigating Ecotoxicological Effects

A key area for future research is the development of effective strategies to mitigate the ecotoxicological impact of this compound. One promising avenue is bioremediation. Studies have shown that certain bacterial strains can degrade linear thiols, although one study reported that the tested strain could not degrade 1-octanethiol. oup.comoup.com Future work should focus on identifying and engineering microorganisms capable of breaking down branched thiols like this compound. The investigation of its biodegradation pathways will be crucial for developing effective bioremediation protocols.

Additionally, research into advanced oxidation processes and other chemical degradation methods could provide alternative strategies for neutralizing this compound in industrial wastewater before its release into the environment. The development of more sustainable, less harmful alternatives to long-chain and branched thiols is also an important direction. polimi.it

Interdisciplinary Research

The unique properties of this compound make it a valuable tool in a variety of interdisciplinary research fields, bridging chemistry, physics, biology, and medicine.

Functionalized nanoparticles are at the heart of much of this interdisciplinary work. mdpi.comnih.govresearchgate.net The use of this compound to create tailored SAMs on nanoparticles can influence their interaction with biological systems. The less-ordered surface created by this compound could, for instance, affect how proteins adsorb to the nanoparticle surface, which is a critical factor in biocompatibility and in vivo applications like drug delivery and medical imaging. researchgate.net

In the field of molecular electronics, SAMs are used to create molecular junctions. The structure of the SAM, including the conformational order of the molecules, plays a significant role in the electron tunneling rate. harvard.edu The use of branched thiols like this compound could be explored to modulate the electronic properties of these junctions.

The study of the interaction of nanoparticles functionalized with branched ligands with cell membranes is another active area of interdisciplinary research, with implications for understanding nanotoxicology and designing more effective nanomedicines. soton.ac.uknih.gov

Integration of Biological Interactions and Biomedical Applications

The interaction of this compound with biological systems is largely dictated by its hydrophobic nature and its ability to form self-assembled monolayers (SAMs) on various substrates, most notably gold nanoparticles. This characteristic is being leveraged to modulate the interface between synthetic materials and biological components like cells and proteins.

A significant area of investigation involves the use of this compound to modify the surface of nanoparticles to enhance their interaction with cell membranes. Research has shown that incorporating hydrophobic 1-octanethiol onto the surface of zwitterionic luminescent glutathione-coated gold nanoparticles significantly increases their affinity for the cellular membrane. nih.govacs.org This modification has been observed to boost cellular uptake kinetics by more than an order of magnitude. nih.govacs.org This enhanced uptake is not due to the accumulation of the nanoparticles in the bilayer core or passive diffusion, but rather an expedited endocytosis process. nih.govacs.org Such findings highlight a promising pathway to accelerate the cellular uptake of engineered nanoparticles for various biomedical purposes. nih.govacs.org

Molecular dynamics simulations have provided further insights into these interactions, suggesting that a mixed coating of hydrophobic 1-octanethiol and a negatively charged moiety can cause nanoparticles to localize at the center of a lipid bilayer. frontiersin.org This positioning can induce local thinning or even large-scale deformation of the membrane. frontiersin.org The precise arrangement of these functional groups on the nanoparticle surface is crucial; for instance, creating an amphiphilic gold nanoparticle with polar and non-polar regions can be achieved by strategic placement of different ligands. frontiersin.org

The hydrophobicity imparted by octanethiol has been shown to be a key parameter influencing the interactions of gold nanoclusters with biological barriers. researchgate.net Studies have demonstrated that increasing the surface hydrophobicity of cationic gold nanoclusters leads to enhanced cellular internalization. researchgate.net Similarly, introducing hydrophobic octanethiol to the surface of zwitterionic gold nanoparticles enhances their affinity for the cell membrane, resulting in a significant increase in cellular uptake. researchgate.net These amphiphilic luminescent gold nanoparticles, with their high affinity for cell membranes and rapid endocytosis, hold potential as dual-modality imaging probes. nih.govacs.org

Furthermore, the interaction of this compound-modified surfaces with proteins is another critical aspect of its biomedical potential. Mixed self-assembled monolayers containing n-octanethiol on gold surfaces have been used to study protein binding. researchgate.net For example, the binding of Concanavalin A to mixed SAMs on flat gold surfaces was found to be optimal at a specific molar ratio of thiolated α-mannoside to n-octanethiol. researchgate.net This ability to control protein binding is fundamental for the development of biosensors and other diagnostic tools.

The functionalization of nanoparticles with this compound and its derivatives is also being explored for drug delivery applications. americanelements.com By modifying the surface of nanoparticles, researchers aim to improve the efficiency of drug delivery systems. benchchem.com Cationic gold nanoparticles, for instance, have been shown to promote gene transfection, with the efficiency of transfection increasing with a higher ratio of gold nanoparticles to DNA. researchgate.net

The following table summarizes key research findings on the biological interactions of this compound-modified nanoparticles:

Nanoparticle SystemKey FindingPotential Application
Glutathione-coated gold nanoparticles with 1-octanethiolEnhanced affinity for cellular membrane and over 10-fold increase in cellular uptake kinetics. nih.govacs.orgDual-modality imaging probes. nih.govacs.org
Gold nanoparticles with mixed 1-octanethiol and negatively charged coatingsLocalization at the center of the lipid bilayer, inducing membrane deformation. frontiersin.orgDrug delivery. frontiersin.org
Cationic gold nanoclusters with increasing octanethiol-induced hydrophobicityEnhanced cellular internalization. researchgate.netCellular imaging and delivery. researchgate.net
Mixed SAMs of thiolated α-mannoside and n-octanethiol on goldOptimized binding of Concanavalin A protein. researchgate.netBiosensors and diagnostics. researchgate.net
Cationic gold nanoparticlesPromoted gene transfection. researchgate.netGene delivery. researchgate.net

Q & A

Basic: What are the established synthesis protocols for 2-Octanethiol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or thiolation reactions. For example, reacting 2-bromooctane with thiourea followed by hydrolysis yields this compound. Key parameters to optimize include:

  • Temperature: Moderate heating (60–80°C) improves reaction kinetics while minimizing side reactions like oxidation.
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol group incorporation .
  • Purification: Distillation under reduced pressure (e.g., 40–60 mmHg) isolates the product, with GC-MS or NMR confirming purity (>98%) .

Data from comparative studies (e.g., reaction yields of 1.04, 1.02, and 0.87 under varying solvent systems ) suggest polar aprotic solvents (e.g., DMF) improve efficiency.

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 1.2–1.6 ppm (methylene groups) and δ 2.5 ppm (thiol proton) confirm structure .
    • ¹³C NMR: Assign carbons adjacent to the thiol group (δ 25–30 ppm) to rule out isomerization .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Monitor for impurities (e.g., disulfides) with retention times diverging by >1.5 minutes .
  • FTIR: A strong S-H stretch near 2550 cm⁻¹ verifies thiol functionality .

Replicate analyses across independent labs reduce measurement bias .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to limit airborne exposure; ensure airborne concentrations remain below 1 ppm .
  • Personal Protective Equipment (PPE): Nitrile gloves and chemical-resistant aprons prevent dermal contact.
  • Emergency Measures: Immediate rinsing with water for 15+ minutes following eye/skin contact; avoid inducing vomiting if ingested .

Safety protocols align with OSHA guidelines, emphasizing pre-experiment risk assessments .

Advanced: How should researchers resolve contradictions between theoretical predictions and experimental data in this compound reactivity studies?

Methodological Answer:

  • Cross-Validation: Compare computational models (e.g., DFT calculations for thiolate intermediate stability) with experimental kinetics. Discrepancies in activation energies >10 kJ/mol suggest model limitations .
  • Controlled Replication: Systematically vary parameters (e.g., solvent polarity, temperature) to isolate confounding factors. For example, observed deviations in thiol oxidation rates may arise from trace metal impurities .
  • Statistical Analysis: Apply ANOVA to confirm whether observed differences are significant (p < 0.05) .

Document contradictions transparently in supplementary materials to guide future studies .

Advanced: What methodologies are effective for elucidating the reaction mechanisms of this compound in surface modification processes?

Methodological Answer:

  • Spectroscopic Techniques:
    • X-ray Photoelectron Spectroscopy (XPS): Quantify sulfur binding energies (161–163 eV for Au-S bonds) to confirm monolayer formation .
    • AFM/STM: Image surface topography to assess adsorption uniformity.
  • Kinetic Profiling: Monitor self-assembly rates using quartz crystal microbalance (QCM) data, fitting to Langmuir isotherm models .
  • Isotopic Labeling: Use deuterated this compound (C₈D₁₇SH) to track hydrogen/deuterium exchange in mechanistic studies .

Include negative controls (e.g., inert substrates) to validate specificity .

Advanced: How can statistical models be applied to interpret variability in catalytic efficiency data involving this compound?

Methodological Answer:

  • Multivariate Regression: Correlate catalytic turnover numbers (TON) with variables like catalyst loading, solvent polarity, and thiol concentration. For example, a coefficient of determination (R²) >0.9 indicates robust model fit .
  • Error Propagation Analysis: Quantify uncertainty in TON measurements using standard deviations from triplicate trials .
  • Machine Learning: Train models on historical datasets (e.g., reaction yields from 1.04 to 0.87 ) to predict optimal conditions for new systems .

Publicly share raw datasets to enable meta-analyses and improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.